(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane
CAS No.: 2379322-09-3
Cat. No.: VC11657005
Molecular Formula: C14H12BrFOS
Molecular Weight: 327.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379322-09-3 |
|---|---|
| Molecular Formula | C14H12BrFOS |
| Molecular Weight | 327.21 g/mol |
| IUPAC Name | 1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
| Standard InChI Key | VLJWENIEJQQHAK-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
| Canonical SMILES | CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene, reflects its substitution pattern on the phenyl ring:
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Position 1: Methylsulfane ()
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Position 2: Fluorine ()
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Position 3: Benzyloxy ()
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Position 6: Bromine ()
This arrangement creates a sterically congested environment, as evidenced by its planar SMILES representation:
The benzyloxy group introduces lipophilicity, while halogen atoms enhance electrophilic reactivity, making the compound amenable to nucleophilic substitutions and cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 327.21 g/mol | |
| CAS Number | 2379322-09-3 | |
| InChI Key | VLJWENIEJQQHAK-UHFFFAOYSA-N | |
| Purity (Commercial) | ≥97% |
Synthetic Methodologies
Stepwise Synthesis Overview
Industrial-scale production involves three principal stages:
Stage 1: Benzyloxy Group Installation
A phenol precursor undergoes Williamson ether synthesis with benzyl bromide in the presence of a base (e.g., ) at 60–80°C.
Stage 2: Sequential Halogenation
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Bromination: Electrophilic aromatic substitution using or (N-bromosuccinimide) in at 0–5°C.
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Fluorination: Balz-Schiemann reaction with diazonium tetrafluoroborate salts or direct electrophilic fluorination with under anhydrous conditions.
Stage 3: Methylsulfane Incorporation
Thiolation via nucleophilic displacement using sodium thiomethoxide () in DMF at 100°C.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | , , 0°C | 78% |
| Fluorination | , , RT | 65% |
| Thiolation | , DMF, 100°C | 82% |
Reactivity and Functionalization
Sulfur-Centered Transformations
The methylsulfane group () undergoes oxidation to sulfoxides () and sulfones () using or (meta-chloroperbenzoic acid). Controlled oxidation at 0°C yields sulfoxides (e.g., 89% with ), while prolonged exposure forms sulfones.
Halogen Reactivity
The bromine atom participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling: With arylboronic acids using catalyst.
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Buchwald-Hartwig Amination: Primary/secondary amines replace bromine under palladium catalysis.
The fluorine atom’s inertness under these conditions allows selective modification at the bromine site.
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets in disease models.
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Derivatization: Explore trifluoromethyl or cyano substitutions to modulate bioavailability.
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Process Optimization: Develop continuous-flow systems to improve bromination/fluorination efficiency.
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